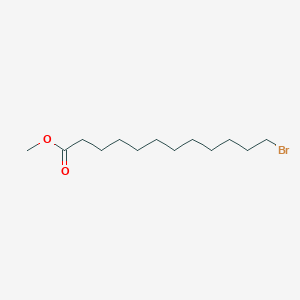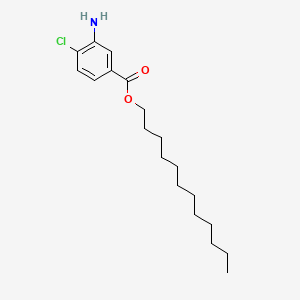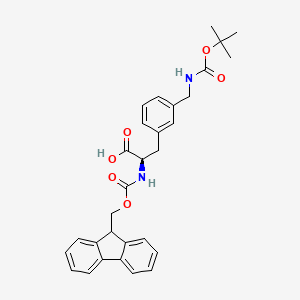![molecular formula C6H14Cl2N2 B1366902 1,4-二氮杂双环[2.2.2]辛烷二盐酸盐 CAS No. 49563-87-3](/img/structure/B1366902.png)
1,4-二氮杂双环[2.2.2]辛烷二盐酸盐
描述
1,4-Diazabicyclo[2.2.2]octane dihydrochloride, also known as DABCO, is a colorless solid that is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . The compound has a molecular weight of 185.1 and its IUPAC name is 1,4-diazabicyclo[2.2.2]octane dihydrochloride .
Synthesis Analysis
DABCO has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic and basic organocatalyst with a high degree of selectivity . Moreover, DABCO functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .Molecular Structure Analysis
The structure of DABCO is unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis
DABCO is used as a nucleophilic catalyst for various reactions . It is used in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . Application of DABCO in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions is also noteworthy .Physical And Chemical Properties Analysis
DABCO is a colorless solid with a molecular weight of 185.1 . It is hygroscopic and has good solubility in many polar, as well as nonpolar solvents .科学研究应用
Polyurethane Catalyst
DABCO acts as a catalyst in the production of polyurethanes, which are used in a wide range of products from foams and coatings to adhesives and elastomers. Its role as a catalyst helps to control the reaction between polyols and isocyanates that form polyurethane .
Balis-Hillman Reaction Catalyst
It serves as a catalyst for the Balis-Hillman reaction, which is an organic reaction used to create carbon-carbon bonds. This reaction is valuable in the synthesis of complex organic compounds .
Complexing Ligand and Lewis Base
DABCO is utilized as a complexing ligand and Lewis base due to its ability to donate electrons and form stable complexes with various metal ions. This property is exploited in coordination chemistry and catalysis .
Dye Lasers
In dye lasers, DABCO is used because of its ability to stabilize the laser dye, which can be prone to degradation. It helps in maintaining the performance and longevity of the laser .
Fluorescence Microscopy
For fluorescence microscopy, DABCO is employed in mounting samples as an anti-fade reagent. It scavenges free radicals generated by fluorochrome excitation, thus preserving the fluorescence signal over time .
Synthesis of Piperazine Derivatives
DABCO serves as a source for the piperazine ring in the synthesis of piperazine derivatives. These derivatives have various applications, including pharmaceuticals and agrochemicals .
Structural Motifs in Hybrid Inorganic–Organic Salts
DABCO N,N’-dioxide forms diverse hydrogen-bonded structural motifs when combined with different acids. These hybrid salts have potential applications in materials science due to their unique structural properties .
Crystal Structures with 5-Aminotetrazole
The interaction of DABCO with 5-aminotetrazole leads to the formation of salts with distinct crystal structures. These structures are studied for their potential applications in materials science and crystal engineering .
Each application showcases the versatility of DABCO dihydrochloride in various fields of scientific research, highlighting its importance as a multifunctional compound.
作用机制
Target of Action
1,4-Diazabicyclo[2.2.2]octane (DABCO), also known as triethylenediamine (TEDA), is a versatile compound that acts as a weak base and nucleophile . It is primarily used as a catalyst in various organic reactions .
Mode of Action
DABCO interacts with its targets through its unique cage-like structure and its two nitrogen atoms . This allows DABCO to act as a nucleophile and a base in a variety of processes .
Biochemical Pathways
DABCO is involved in numerous organic transformations, including the Baylis-Hillman reaction, the synthesis of three-membered carbon rings, and the synthesis of nitrogen and oxygen heterocycles . It is also used as a demethylating agent for quaternary ammonium salts and as a base catalyst in many coupling reactions .
Pharmacokinetics
It is known to be soluble in water, ethanol, ether, acetone, benzene, and straight-chain hydrocarbons . This suggests that it may have good bioavailability.
Result of Action
The result of DABCO’s action depends on the specific reaction it is involved in. For example, in the Baylis-Hillman reaction, DABCO acts as a catalyst to facilitate the formation of carbon-carbon bonds . In the synthesis of heterocycles, DABCO helps form new rings containing nitrogen or oxygen atoms .
Action Environment
DABCO is sensitive to moisture and can absorb carbon dioxide from the air, turning yellow . Therefore, it should be stored in a dry environment . It is also thermally stable, with a decomposition point of 320°C . This suggests that it can be used in reactions at high temperatures. It is also flammable and corrosive, and can cause skin irritation and bronchial asthma , indicating that safety precautions should be taken when handling it.
安全和危害
未来方向
DABCO has been used in the preparation of two double-charged anion exchange membranes based on poly (2,5-benzimidazole) and poly (vinylbenzyl chloride) prepared by the casting method . It has also been used in the discovery and development of a new catalyst based on strontium hydrogen phosphate for efficient production of DABCO .
属性
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNCMDQKBKIDGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazabicyclo[2.2.2]octane dihydrochloride | |
CAS RN |
49563-87-3 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)












